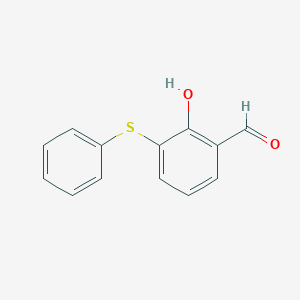
2-Hydroxy-3-(phenylsulfanyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(phenylsulfanyl)benzaldehyde is an organic compound with the molecular formula C13H10O2S It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxy group at the second position and a phenylsulfanyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(phenylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with phenylsulfanyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-(phenylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Hydroxy-3-(phenylsulfanyl)benzoic acid.
Reduction: 2-Hydroxy-3-(phenylsulfanyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-3-(phenylsulfanyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(phenylsulfanyl)benzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems. The compound can act as a redox-active agent, destabilizing cellular redox homeostasis and inhibiting microbial growth. Molecular targets include superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzaldehyde: Lacks the phenylsulfanyl group, making it less hydrophobic and potentially less active in certain biological assays.
3-Hydroxybenzaldehyde: Similar structure but with the hydroxy group at the third position, affecting its reactivity and properties.
2-Hydroxy-3-methylsulfanylbenzaldehyde: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group, which can influence its chemical behavior and applications.
Uniqueness
2-Hydroxy-3-(phenylsulfanyl)benzaldehyde is unique due to the presence of both hydroxy and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. The phenylsulfanyl group enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
185683-49-2 |
|---|---|
Formule moléculaire |
C13H10O2S |
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
2-hydroxy-3-phenylsulfanylbenzaldehyde |
InChI |
InChI=1S/C13H10O2S/c14-9-10-5-4-8-12(13(10)15)16-11-6-2-1-3-7-11/h1-9,15H |
Clé InChI |
XJTRBHKUNWZTQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=CC(=C2O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















